molecular formula C24H24O4 B14303034 Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate CAS No. 114626-60-7

Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate

Cat. No.: B14303034
CAS No.: 114626-60-7
M. Wt: 376.4 g/mol
InChI Key: YAGIZCHVEGQUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is an organic compound with the molecular formula C20H20O4 It is a derivative of benzoic acid and is characterized by the presence of two 4-hydroxyphenyl groups attached to a central benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. One common method is the reaction of 2-[bis(4-hydroxyphenyl)methyl]benzoic acid with butanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]benzoate
  • Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate
  • Methyl 3,4-bis(bromomethyl)benzoate

Uniqueness

Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is unique due to its specific substitution pattern and the presence of butyl ester functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

114626-60-7

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate

InChI

InChI=1S/C24H24O4/c1-2-3-16-28-24(27)22-7-5-4-6-21(22)23(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h4-15,23,25-26H,2-3,16H2,1H3

InChI Key

YAGIZCHVEGQUPE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.